molecular formula C4F8 B8793970 Octafluorobut-2-ene

Octafluorobut-2-ene

Cat. No. B8793970
M. Wt: 200.03 g/mol
InChI Key: WSJULBMCKQTTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals.

properties

Product Name

Octafluorobut-2-ene

Molecular Formula

C4F8

Molecular Weight

200.03 g/mol

IUPAC Name

1,1,1,2,3,4,4,4-octafluorobut-2-ene

InChI

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12

InChI Key

WSJULBMCKQTTIG-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)F)(C(F)(F)F)F

physical_description

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.
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stainless steel
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methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octafluorobut-2-ene

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